molecular formula C8H3ClF6O2S B3036593 2,4-Bis(trifluoromethyl)benzenesulfonyl chloride CAS No. 376637-88-6

2,4-Bis(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B3036593
CAS No.: 376637-88-6
M. Wt: 312.62 g/mol
InChI Key: KSOZFWPHXQNOEB-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C8H3ClF6O2S and a molecular weight of 312.62 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, along with a sulfonyl chloride functional group. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

One common method involves the reaction of 2,4-dichlorobenzotrifluoride with sulfur trioxide and chlorine gas to form the desired sulfonyl chloride . The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the process.

Chemical Reactions Analysis

2,4-Bis(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, solvents such as acetonitrile, and catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner.

Scientific Research Applications

2,4-Bis(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Bis(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of sulfonamide and sulfonate ester bonds. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable reagent in various chemical transformations .

Comparison with Similar Compounds

2,4-Bis(trifluoromethyl)benzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:

The uniqueness of this compound lies in its dual trifluoromethyl groups, which provide enhanced stability and reactivity compared to compounds with fewer trifluoromethyl groups.

Properties

IUPAC Name

2,4-bis(trifluoromethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF6O2S/c9-18(16,17)6-2-1-4(7(10,11)12)3-5(6)8(13,14)15/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOZFWPHXQNOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801238818
Record name 2,4-Bis(trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801238818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376637-88-6
Record name 2,4-Bis(trifluoromethyl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376637-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Bis(trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801238818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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